molecular formula C9H7ClN2O2 B8497606 3-chloro-6-methoxy-1H-quinoxalin-2-one

3-chloro-6-methoxy-1H-quinoxalin-2-one

Cat. No.: B8497606
M. Wt: 210.62 g/mol
InChI Key: WTNPJADXNNMXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-methoxy-1H-quinoxalin-2-one is a chemical compound based on the quinoxalin-2-one scaffold, a structure of high interest in medicinal chemistry and anticancer drug discovery . Derivatives of quinoxalin-2-one have demonstrated significant potential in biomedical research, particularly as inhibitors of key enzymes and receptors involved in disease pathways . Research into similar compounds has shown that the quinoxalin-2-one core can be functionalized to produce agents with potent activity against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7) . These compounds often exert their effects through multiple mechanisms, such as the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to suppress angiogenesis , and the induction of apoptosis by modulating markers like caspase-3, p53, and BAX . Furthermore, the quinoxalin-2-one pharmacophore is recognized as a valuable bioisostere in designing novel ligands for various biological targets . This compound is offered for research purposes to support the exploration of these and other applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-6-methoxy-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNPJADXNNMXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-6-methoxy-1H-quinoxalin-2-one can be synthesized using a microwave-assisted synthesis method. This involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves yield. The physicochemical structural analysis of the synthesized compound can be performed using techniques such as 1H-NMR, 13C-NMR, and FT-IR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the microwave-assisted synthesis for large-scale production. This includes scaling up the reaction conditions and ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methoxy-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at different positions on the quinoxaline ring.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoxaline derivatives, including 3-chloro-6-methoxy-1H-quinoxalin-2-one. These compounds have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of quinoxaline exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L against resistant strains. These compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Quinoxaline derivatives have been shown to exert antiproliferative effects through multiple mechanisms, including inhibition of key enzymes involved in cancer progression.

Case Study: Inhibition of COX-2 and LDHA

In vitro tests revealed that this compound and its analogs demonstrated moderate inhibition of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in colorectal cancer (CRC). The structure-activity relationship (SAR) analyses indicated that specific substitutions on the quinoxaline core significantly enhanced inhibitory efficiency .

Enzyme Inhibition

The compound has also been explored for its enzyme-inhibiting capabilities, particularly against COX-2 and lactate dehydrogenase A. These enzymes play significant roles in inflammatory processes and cancer metabolism.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methodologies, including photoredox catalysis and multi-component reactions. These synthetic routes allow for the introduction of diverse functional groups that can enhance biological activity.

Table: Synthesis Methods and Yields

MethodologyYield (%)Reference
Photoredox catalysis28.6
Multi-component reactionsUp to 72

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physical Property Comparisons

  • NMR Spectroscopy: The target compound’s methoxy group would produce a singlet near δ 3.8–4.0 ppm in $^1$H NMR, absent in methyl- or chloro-only analogs. The chloro substituent deshields adjacent protons, shifting aromatic signals upfield compared to methyl-substituted derivatives . In 3-methyl-1H-quinoxalin-2-one (), the methyl group resonates at δ 2.40 ppm, with aromatic protons between δ 7.23–7.69 ppm .
  • IR Spectroscopy: The methoxy group in the target compound would exhibit a strong C–O stretch near 1200–1275 cm⁻¹, absent in chloro- or methyl-only analogs. The C=O stretch (~1659 cm⁻¹ in ) is common to all quinoxalin-2-ones .
  • Mass Spectrometry: The target’s molecular ion peak ([M]⁺) would appear at m/z 226, distinct from m/z 160 for 3-methyl-1H-quinoxalin-2-one () .

Q & A

What are the optimal synthetic routes for 3-chloro-6-methoxy-1H-quinoxalin-2-one under laboratory conditions?

Level: Basic (Synthesis)
Methodological Answer:
The synthesis of quinoxalinone derivatives typically involves cyclocondensation of substituted 1,2-phenylenediamines with α-ketoesters or halogenation of preformed quinoxalinones. For example:

  • Cyclocondensation approach : React 1,2-phenylenediamine derivatives with methyl 2-oxopropanoate in THF at 80°C, yielding 98% of 3-methyl-1H-quinoxalin-2-one after purification . Adaptations for chloro-methoxy substitution may require halogenation steps.
  • Alkylation/Chlorination : Use DMF as a solvent with alkyl halides (e.g., ethyl bromide) and K₂CO₃ as a base to introduce substituents. Subsequent chlorination via POCl₃ or SOCl₂ could introduce the chloro group .
    Key Considerations : Solvent polarity (THF vs. DMF) and reaction temperature (80–100°C) critically influence yield. Purification via column chromatography (5% ethyl acetate/hexane) or crystallization (ethanol) is recommended .

How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

Level: Basic (Characterization)
Methodological Answer:

  • ¹H/¹³C NMR :
    • Chloro group : Absence of aromatic proton signals at the substituted position (e.g., δ 7.23–7.69 ppm in unsubstituted analogs) .
    • Methoxy group : A singlet at ~δ 3.8–4.0 ppm (CH₃O) and deshielded carbons at ~55–60 ppm in ¹³C NMR .
  • X-ray crystallography : Resolve bond lengths (C-Cl: ~1.73 Å) and dihedral angles to confirm substitution patterns. Intramolecular hydrogen bonds (e.g., N-H···O) stabilize the lactam structure, detectable via intermolecular contacts (e.g., π-π stacking distances: 3.4–3.8 Å) .

What strategies resolve contradictory data in regioselectivity during halogenation of quinoxalinone derivatives?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Regioselectivity conflicts often arise from competing electronic (directing groups) and steric effects. Strategies include:

  • Computational modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals (e.g., Fukui indices for electrophilic substitution).
  • Isotopic labeling : Track substitution patterns using ²H/¹³C-labeled precursors in kinetic studies.
  • Controlled halogenation : Compare POCl₃ (favors C-3 chlorination) vs. NCS (N-chlorosuccinimide) in different solvents (e.g., acetonitrile vs. DCM) .
    Example : In 3-methylquinoxalin-2-one, chlorination at C-6 is sterically hindered, favoring C-5 substitution unless activating groups (e.g., methoxy) direct reactivity .

How do solvent polarity and catalysts influence nucleophilic substitution kinetics in 3-chloro-6-methoxyquinoxalinone derivatives?

Level: Advanced (Experimental Design)
Methodological Answer:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of reactants, accelerating SNAr (nucleophilic aromatic substitution). For example, DMF increases reaction rates by 2–3× compared to THF .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. Base strength (K₂CO₃ vs. NaH) also modulates deprotonation efficiency .
    Experimental validation : Conduct kinetic assays using UV-Vis spectroscopy to monitor substituent displacement rates under varying conditions.

What computational methods predict hydrogen bonding networks in crystalline 3-chloro-6-methoxyquinoxalin-2-one?

Level: Advanced (Structural Analysis)
Methodological Answer:

  • Molecular dynamics (MD) simulations : Model crystal packing using force fields (e.g., AMBER) to identify stable H-bonding motifs (e.g., N-H···O=C).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···Cl contacts) from X-ray data. For example, H-bond donor-acceptor ratios >1.5 indicate strong stabilization .
    Case study : In 1-ethyl-3-methylquinoxalin-2-one, π-π interactions (centroid distances: 3.4–3.8 Å) and C-H···O bonds (2.1–2.4 Å) dominate crystal stability .

How can Claisen-Schmidt condensation introduce ketone functionalities into quinoxalinone derivatives for biological testing?

Level: Advanced (Functionalization)
Methodological Answer:

  • Reaction setup : React 3-chloro-6-methoxyquinoxalin-2-one with acetylated aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in methanol under basic conditions (3% NaOH).
  • Mechanism : Base-mediated enolate formation at the α-carbon of the quinoxalinone reacts with the aldehyde, forming a conjugated enone system.
  • Optimization : Adjust stoichiometry (1:1 aldehyde:quinoxalinone) and reaction time (24–48 hrs) to maximize yields. Purify via recrystallization (ethanol/water) .
    Application : Derivatives show antioxidant activity via DPPH radical scavenging assays (IC₅₀: 10–50 µM) .

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